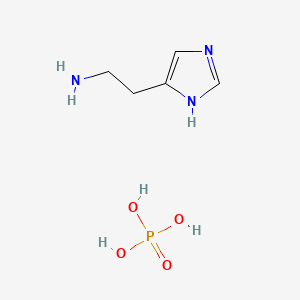

2-(1H-Imidazol-4-yl)ethanamine phosphate

Descripción

Propiedades

Número CAS |

6890-40-0 |

|---|---|

Fórmula molecular |

C5H12N3O4P |

Peso molecular |

209.14 g/mol |

Nombre IUPAC |

2-(1H-imidazol-5-yl)ethanamine;phosphoric acid |

InChI |

InChI=1S/C5H9N3.H3O4P/c6-2-1-5-3-7-4-8-5;1-5(2,3)4/h3-4H,1-2,6H2,(H,7,8);(H3,1,2,3,4) |

Clave InChI |

ICXZPFDAWSIMGB-UHFFFAOYSA-N |

SMILES canónico |

C1=C(NC=N1)CCN.OP(=O)(O)O |

Origen del producto |

United States |

Biosynthesis of 2 1h Imidazol 4 Yl Ethanamine

Precursor Amino Acid: L-Histidine

L-histidine is an essential amino acid, meaning it cannot be synthesized de novo by humans and must be obtained through diet. caringsunshine.comwikipedia.org It serves as the direct and only precursor for the biosynthesis of histamine (B1213489). caringsunshine.comnih.govresearchgate.net The characteristic imidazole (B134444) ring of the L-histidine side chain is the foundational chemical structure that is converted into the physiologically active histamine molecule.

Enzymatic Conversion by L-Histidine Decarboxylase (HDC)

The transformation of L-histidine into 2-(1H-imidazol-4-yl)ethanamine is facilitated by the enzyme L-histidine decarboxylase (EC 4.1.1.22). wikipedia.orgnih.gov This enzyme catalyzes the removal of the carboxyl group from L-histidine, a reaction that yields histamine and carbon dioxide. nih.gov HDC is highly specific for L-histidine, ensuring that it is the primary substrate for histamine synthesis in the body. wikipedia.org

Mammalian L-histidine decarboxylase is a pyridoxal-5'-phosphate (PLP)-dependent enzyme. wikipedia.orgnih.gov It exists as a homodimer, composed of two identical polypeptide chains. wikipedia.org The enzyme is initially synthesized as a 74 kDa precursor polypeptide which is enzymatically inactive. wikipedia.org Post-translational processing involves the cleavage of the C-terminal portion, resulting in an active 54 kDa form. wikipedia.orgnih.gov HDC is found in various cells, including mast cells, basophils, gastric enterochromaffin-like cells, and histaminergic neurons. nih.govnih.gov

| Property | Description |

| Enzyme Class | Decarboxylase (EC 4.1.1.22) |

| Cofactor | Pyridoxal-5'-phosphate (PLP) |

| Structure | Homodimer |

| Precursor Form | 74 kDa polypeptide (inactive) |

| Active Form | 54 kDa polypeptide (after post-translational cleavage) |

| Cellular Location | Mast cells, basophils, gastric enterochromaffin-like cells, histaminergic neurons |

The catalytic activity of HDC is centered within its active site, where the PLP cofactor is bound. wikipedia.org The mechanism of decarboxylation by HDC begins with the formation of an external aldimine, a Schiff base, between the L-histidine substrate and the PLP cofactor. researchgate.netresearchgate.net This intermediate facilitates the cleavage of the carboxyl group from the substrate. Following decarboxylation, a protonation event occurs, leading to the formation of the histamine-PLP Schiff base. Finally, the release of histamine regenerates the enzyme for the next catalytic cycle. researchgate.netresearchgate.net

Key Steps in the Catalytic Mechanism of HDC:

Formation of an external aldimine (Schiff base) between L-histidine and PLP.

Decarboxylation of the L-histidine-PLP intermediate, releasing CO2.

Protonation of the resulting quinonoid intermediate.

Hydrolysis of the histamine-PLP Schiff base to release histamine.

Regeneration of the internal aldimine between PLP and a lysine residue in the active site.

Pyridoxal phosphate, the biologically active form of vitamin B6, is an essential cofactor for L-histidine decarboxylase. wikipedia.orgnih.gov PLP is covalently bound to a lysine residue (Lys305) in the active site of HDC in its resting state, forming an internal aldimine. wikipedia.org During catalysis, the amino group of the L-histidine substrate displaces the lysine's amino group, forming the external aldimine. researchgate.net The electron-withdrawing nature of the pyridinium ring of PLP acts as an "electron sink," which stabilizes the negative charge that develops at the α-carbon of the amino acid upon decarboxylation. frontiersin.org This stabilization is crucial for lowering the activation energy of the reaction and enabling efficient histamine synthesis. frontiersin.orgresearchgate.net

| Feature of PLP | Role in HDC Catalysis |

| Aldehyde Group | Forms a Schiff base (aldimine) with the amino group of L-histidine. |

| Pyridine Ring | Acts as an electron sink, stabilizing the carbanionic intermediate formed during decarboxylation. |

| Phosphate Group | Anchors the cofactor within the active site of the enzyme through interactions with specific amino acid residues. |

Metabolism and Degradation Pathways of 2 1h Imidazol 4 Yl Ethanamine

Extracellular Oxidative Deamination Pathway

The breakdown of histamine (B1213489) outside of the cells is a crucial process for maintaining histamine homeostasis, particularly in the gastrointestinal tract. creative-enzymes.com This pathway prevents the systemic absorption of excess histamine from dietary sources. creative-enzymes.com

Role of Diamine Oxidase (DAO)

Diamine oxidase (DAO), also referred to as histaminase, is a key enzyme in the metabolism of histamine. creative-enzymes.comwikipedia.org It is a copper-containing amine oxidase that catalyzes the oxidative deamination of histamine and other biogenic amines like putrescine and cadaverine. wikipedia.orgseebeyondshop.com DAO is primarily expressed in the small intestine, colon, kidneys, and placenta. creative-enzymes.commdpi.com Its main function is to degrade extracellular histamine, thereby acting as a barrier against the entry of dietary histamine into the systemic circulation. creative-enzymes.comnih.gov

Molecular Mechanisms of DAO-Mediated Histamine Oxidation

The enzymatic reaction catalyzed by DAO involves the oxidative deamination of histamine's primary amino group. mdpi.com This reaction requires oxygen and water, and it produces imidazole-4-acetaldehyde, ammonia, and hydrogen peroxide as byproducts. creative-enzymes.comwikipedia.org The chemical equation for this reaction is as follows:

R−CH₂−NH₂ + H₂O + O₂ → R−CHO + NH₃ + H₂O₂ wikipedia.org

Subsequently, imidazole-4-acetaldehyde is further metabolized by the enzyme aldehyde dehydrogenase (ALDH) to form imidazole-4-acetic acid. wikipedia.orgmdpi.com

Enzymatic Kinetics of DAO Action

The rate of histamine degradation by DAO is influenced by several factors, including the concentrations of both the substrate (histamine) and the enzyme itself, as well as temperature and pH.

The process begins with the binding of histamine to the active site of the DAO enzyme, forming an enzyme-substrate complex. seebeyondshop.com The rate of the subsequent oxidative reaction is directly proportional to the concentration of this complex. seebeyondshop.com Therefore, an increase in either histamine or DAO concentration generally leads to a faster reaction rate. seebeyondshop.com However, some studies have shown that very high concentrations of histamine can lead to substrate inhibition of porcine DAO. researchgate.net

The activity of DAO is significantly affected by environmental conditions.

Substrate Concentration: The reaction rate increases with histamine concentration up to a certain point, after which it may plateau or even decrease due to substrate inhibition. seebeyondshop.comresearchgate.net

Temperature: DAO activity is temperature-dependent. Studies have shown that the optimal temperature for DAO activity is around 37°C. researchgate.netresearchgate.net However, the enzyme can still exhibit considerable activity at lower temperatures. researchgate.netresearchgate.net The stability of the enzyme can be affected by high temperatures, with encapsulated DAO showing more resistance to heat-induced degradation than free DAO. healhistamine.org

pH: The optimal pH for DAO activity has been observed to be in the range of 6.0 to 7.0. researchgate.netnih.gov The enzyme's activity decreases at more acidic or alkaline pH values. researchgate.net

Interactive Data Table: Factors Affecting DAO Activity

| Factor | Optimal Condition | Effect of Deviation |

| Temperature | 37°C researchgate.netresearchgate.net | Activity decreases at higher or lower temperatures. researchgate.netresearchgate.net |

| pH | 6.0 - 7.0 researchgate.netnih.gov | Activity decreases in more acidic or alkaline conditions. researchgate.net |

Other biogenic amines present in food can act as competitive substrates for DAO, thereby inhibiting the degradation of histamine. nih.govfrontiersin.org

Putrescine and Cadaverine: These diamines are strong competitive inhibitors of DAO. nih.govfrontiersin.org Their presence can significantly reduce the rate of histamine degradation, even at low concentrations. nih.govfrontiersin.org Studies have shown that when putrescine or cadaverine concentrations are 20-fold higher than histamine, the degradation of histamine can be reduced by 70% and 80%, respectively. nih.govresearchgate.net

Tyramine: Tyramine also acts as a substrate for DAO, but its inhibitory effect on histamine degradation is less pronounced compared to putrescine and cadaverine. nih.gov Significant inhibition is typically observed only at high concentrations of tyramine. nih.gov While DAO can degrade tyramine, it is primarily metabolized by monoamine oxidases (MAOs). seebeyondshop.com

Interactive Data Table: Competitive Inhibition of DAO by Biogenic Amines

| Inhibitor | Concentration Relative to Histamine | % Reduction in Histamine Degradation |

| Putrescine | 20-fold higher | 70% nih.govresearchgate.net |

| Cadaverine | 20-fold higher | 80% nih.govresearchgate.net |

| Tyramine | 20-fold higher | 32-45% nih.gov |

Genetic Variants and Their Impact on DAO Functionality

Diamine oxidase (DAO) is the main enzyme responsible for the degradation of ingested histamine. Genetic variations in the Amine Oxidase Copper Containing 1 (AOC1) gene, which encodes the DAO enzyme, can lead to reduced enzyme activity. This impairment can result in an imbalance between histamine intake and the body's capacity to break it down, a condition known as histamine intolerance.

Several single-nucleotide polymorphisms (SNPs) in the AOC1 gene have been associated with decreased DAO activity. Among the most studied variants, especially in the Caucasian population, are:

rs10156191 (c.47C>T): This SNP is one of the most relevant genetic variations linked to reduced DAO function.

rs1049742 (c.995C>T): Similar to rs10156191, this variant is also strongly associated with diminished DAO enzymatic activity.

rs1049793 (c.1990C>G): This genetic variation contributes to lower DAO activity, impacting histamine metabolism.

rs2052129: Studies have shown a significant correlation between this SNP and reduced serum DAO activity. In fact, individuals homozygous for the risk allele of rs2052129 have been found to have significantly lower DAO activity.

The presence of one or more of these SNPs can predispose individuals to histamine intolerance. Research indicates that a significant percentage of patients experiencing symptoms of histamine intolerance carry at least one of these genetic variants. While the presence of these SNPs does not guarantee the development of symptoms, a higher genetic risk score, which reflects the cumulative effect of multiple DAO deficiency-associated gene variants, is more commonly observed in individuals with histamine intolerance. This suggests a strong genetic component to the efficiency of histamine degradation in the gut.

Intracellular N-Methylation Pathway

The second major pathway for histamine degradation occurs within the cell and is mediated by the enzyme Histamine N-Methyltransferase (HNMT). This pathway is particularly crucial in the central nervous system, where DAO is not present.

Role of Histamine N-Methyltransferase (HNMT)

Histamine N-methyltransferase (HNMT) is a cytosolic enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the imidazole (B134444) ring of histamine. wikipedia.orgresearchgate.net This process, known as Nτ-methylation, converts histamine into its inactive metabolite, Nτ-methylhistamine. wikipedia.org HNMT is responsible for metabolizing intracellular histamine, which can be either synthesized within the cell or transported into the cell from the extracellular space. nih.gov

This enzyme plays a vital role in regulating the levels of histamine in various tissues, including the brain, where histamine functions as a neurotransmitter. researchgate.net In the central nervous system, HNMT is the sole enzyme responsible for terminating the actions of histamine. Genetic polymorphisms in the HNMT gene can lead to altered enzyme activity, which has been associated with various neurological conditions. researchgate.net

Mechanism of HNMT-Mediated Imidazole Ring Methylation

The methylation of the imidazole ring of histamine by HNMT is a precise biochemical reaction. The enzyme utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor. HNMT facilitates the transfer of the methyl group from SAM to the τ (tele) nitrogen atom of the imidazole ring of histamine. This enzymatic reaction results in the formation of Nτ-methylhistamine and S-adenosyl-L-homocysteine (SAH). Nτ-methylhistamine is a biologically inactive metabolite that can be further metabolized or excreted. wikipedia.org This methylation process effectively terminates the physiological actions of histamine within the cell. researchgate.net

Intracellular Localization and Significance of HNMT

HNMT is primarily a cytosolic protein, meaning it is found in the intracellular fluid of the cell. nih.gov Its expression is widespread throughout the body, with significant levels detected in the liver, kidneys, spleen, colon, prostate, ovaries, and the respiratory tract. In the brain, HNMT is present in both neurons and glial cells.

The intracellular localization of HNMT is significant because it dictates its role in metabolizing histamine that is present within the cell. This is in contrast to DAO, which acts on extracellular histamine. For histamine to be metabolized by HNMT, it must first be transported into the cell via specific transporters, such as the plasma membrane monoamine transporter (PMAT) or organic cation transporter 3 (OCT3). The widespread tissue distribution and intracellular action of HNMT underscore its importance in maintaining cellular histamine homeostasis across various organ systems.

Enzymatic Kinetics and Reaction Mechanism of HNMT

Studies of the enzymatic kinetics of HNMT have revealed that the reaction follows a sequential mechanism. Specifically, it adheres to an ordered sequential Bi Bi reaction mechanism. In this model, the binding of the substrates and the release of the products occur in a specific order. S-adenosylmethionine is the first substrate to bind to the enzyme, followed by the binding of histamine. After the methylation reaction occurs on the enzyme, Nτ-methylhistamine is the first product to be released, followed by the release of S-adenosylhomocysteine.

The efficiency of HNMT is characterized by its Michaelis-Menten constants (Km) for its substrates, histamine and S-adenosylmethionine. The Km value represents the substrate concentration at which the enzyme operates at half of its maximum velocity, providing an indication of the enzyme's affinity for the substrate. A lower Km value generally signifies a higher affinity.

Studies on human skin histamine methyltransferase have determined the mean Km values for both substrates.

| Substrate | Mean Km Value (µM) |

| Histamine | 4.2 |

| S-Adenosylmethionine | 1.8 |

These low Km values indicate that HNMT has a high affinity for both histamine and S-adenosylmethionine, allowing it to efficiently catalyze the methylation of histamine even at low intracellular concentrations. It is also noted that at histamine concentrations above 10 µM, substrate inhibition can be observed.

Product Inhibition Studies

The enzymatic activity of Histamine N-methyltransferase (HNMT) is modulated by its products, S-adenosyl-L-homocysteine (AdoHcy) and N-methylhistamine. Kinetic studies have revealed distinct modes of inhibition by these products. AdoHcy acts as a competitive inhibitor with respect to the methyl donor, S-adenosyl-L-methionine (AdoMet). nih.gov This competitive inhibition is expected, as AdoHcy competes with AdoMet for binding to the same site on the enzyme. In contrast, N-methylhistamine exhibits noncompetitive inhibition with respect to histamine. nih.gov This suggests that N-methylhistamine binds to a site on the enzyme different from the histamine-binding site, affecting the catalytic efficiency of the enzyme without preventing histamine from binding.

| Product | Inhibition Type | Competitive With |

|---|---|---|

| S-adenosyl-L-homocysteine (AdoHcy) | Competitive | S-adenosyl-L-methionine (AdoMet) |

| N-methylhistamine | Noncompetitive | Histamine |

Ordered Sequential Bi Bi Reaction Mechanism

The catalytic mechanism of HNMT follows an ordered sequential Bi Bi reaction pathway. nih.gov In this type of mechanism, the substrates must bind to the enzyme in a specific order before any products are released. cutm.ac.inslideshare.net

Pre-steady-state kinetic analyses have been instrumental in elucidating this order for HNMT. nih.gov Studies involving different mixing orders of the substrates with the enzyme revealed that reactions preincubated with AdoMet and initiated with histamine show an immediate burst of methylation. nih.gov Conversely, when the enzyme was preincubated with histamine, a delay was observed. nih.gov This delay indicates that the complex formed between HNMT and histamine is nonproductive and must first dissociate to allow AdoMet, the primary substrate, to bind. nih.gov

Therefore, the established binding and release sequence for the HNMT-catalyzed reaction is as follows:

First Substrate Binding: S-adenosyl-L-methionine (AdoMet) binds to the free enzyme.

Second Substrate Binding: Histamine then binds to the enzyme-AdoMet complex.

Catalysis: The methyl group is transferred from AdoMet to histamine.

First Product Release: N-methylhistamine is the first product to dissociate from the enzyme.

Second Product Release: S-adenosyl-L-homocysteine (AdoHcy) is the final product to be released, regenerating the free enzyme. nih.gov

This ordered mechanism is further supported by the enzyme's structure, which shows the AdoMet binding site to be more accessible to the solvent, while the histamine binding site is less accessible. nih.gov

Genetic Polymorphisms of HNMT and Associated Functional Changes

Genetic variations in the HNMT gene can lead to significant changes in enzyme function and have been associated with various health conditions. wikipedia.orgnih.gov

Effects on HNMT Activity and Brain Histamine Concentrations

A common and functionally significant genetic polymorphism in the human HNMT gene is a C-to-T transition at nucleotide 314 (C314T) in exon 4. nih.govnih.govnih.gov This single nucleotide polymorphism (SNP) results in the substitution of the amino acid threonine with isoleucine at codon 105 (Thr105Ile). nih.govnih.govnih.gov The allele encoding for threonine (Thr105) is the more common, or high-activity, variant, with a frequency of approximately 90%, while the isoleucine (Ile105) allele, associated with lower activity, has a frequency of about 10%. nih.gov

Individuals with the Ile105 variant exhibit significantly lower levels of both HNMT enzymatic activity and immunoreactive protein. nih.govnih.gov The Thr105Ile polymorphism impacts the active site structure and dynamics, leading to increased Michaelis constants (Km) for both histamine (1.3-fold increase) and AdoMet (1.8-fold increase), indicating a lower binding affinity for its substrates. nih.gov Furthermore, the Ile105 variant shows reduced thermal stability compared to the Thr105 allozyme. nih.gov

Since HNMT is the sole enzyme responsible for metabolizing histamine in the mammalian brain, alterations in its activity directly affect histamine concentrations. nih.govwikipedia.org Studies using knockout mice, which lack the Hnmt gene, have demonstrated that the absence of the enzyme leads to a substantial increase in brain histamine levels. wikipedia.orgnih.gov This highlights the critical role of HNMT in regulating histamine as a neurotransmitter. Consequently, the reduced activity associated with the Ile105 polymorphism can lead to decreased histamine inactivation and potentially higher histamine concentrations in the brain. nih.gov

| Polymorphism | Allele | Effect on HNMT | Impact on Brain Histamine |

|---|---|---|---|

| C314T (Thr105Ile) | Thr105 (wild-type) | Higher activity, higher thermal stability | Normal histamine metabolism |

| Ile105 (variant) | Lower activity, lower thermal stability, reduced protein levels | Potentially increased concentrations due to reduced degradation |

Molecular Dynamics Simulations of Polymorphic HNMT

To understand the structural basis for the reduced activity of the Ile105 HNMT variant, theoretical 3D models of the human enzyme have been constructed using threading methods and molecular dynamics simulations. nih.gov These simulations provide insight into how the single amino acid substitution affects the protein's structure and stability.

The models reveal that the polymorphic residue at position 105 is located on the protein's surface, in a turn between a beta-strand and an alpha-helix, distant from the enzyme's active site. nih.gov The substitution of the polar threonine with the hydrophobic isoleucine at this position has significant consequences. The hydrophobic side chain of isoleucine is more exposed to the aqueous solvent, which energetically destabilizes the folded protein. nih.gov

This instability promotes the formation of misfolded proteins that are more susceptible to clearance and degradation by cellular proteasomes. nih.gov Therefore, the molecular dynamics simulations support the hypothesis that the lower enzymatic activity observed in individuals with the Ile105 allele is primarily due to a decreased concentration of the enzyme, caused by enhanced protein degradation, rather than a direct alteration of the active site's topology or catalytic machinery. nih.gov

2 1h Imidazol 4 Yl Ethanamine Receptors: Structure, Function, and Signal Transduction

Classification and General Characteristics of Histamine (B1213489) Receptors (H1R, H2R, H3R, H4R)

The four identified histamine receptors—H1R, H2R, H3R, and H4R—are all members of the G protein-coupled receptor (GPCR) superfamily. nih.gov While they all bind the endogenous ligand histamine, they exhibit distinct tissue distribution, signaling pathways, and physiological roles. nih.govpatsnap.com The H1 receptor is primarily associated with allergic responses, while the H2 receptor is a key regulator of gastric acid secretion. wikipedia.org The H3 receptor predominantly functions as a presynaptic autoreceptor in the central nervous system, modulating the release of histamine and other neurotransmitters. wikipedia.org The H4 receptor is primarily expressed on immune cells and is involved in inflammatory and immune responses. wikipedia.orgnih.gov

All four histamine receptor subtypes belong to the rhodopsin-like G protein-coupled receptor family, the largest and most diverse group of membrane receptors in eukaryotes. wikipedia.orgresearchgate.net As GPCRs, they share a common structural architecture characterized by seven transmembrane helices connected by intracellular and extracellular loops. creative-biolabs.com Upon histamine binding, these receptors undergo a conformational change that allows them to interact with and activate specific heterotrimeric G proteins, initiating downstream intracellular signaling cascades. nih.gov

The coupling to different G proteins is a key determinant of their distinct cellular effects:

H1R primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC). researchgate.netsigmaaldrich.com

H2R is coupled to Gs proteins, which stimulates adenylyl cyclase and increases intracellular cyclic AMP (cAMP) levels. nih.govsigmaaldrich.com

H3R and H4R both couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP levels. nih.govsigmaaldrich.com

| Receptor Subtype | Primary G Protein Coupling | Primary Signaling Pathway |

|---|---|---|

| H1R | Gq/11 | Activation of Phospholipase C |

| H2R | Gs | Stimulation of Adenylyl Cyclase |

| H3R | Gi/o | Inhibition of Adenylyl Cyclase |

| H4R | Gi/o | Inhibition of Adenylyl Cyclase |

While all histamine receptors share the characteristic seven-transmembrane domain structure of GPCRs, there is significant divergence in their amino acid sequences, particularly in the extracellular and intracellular loops. This divergence contributes to their distinct pharmacological properties and signaling specificities.

The binding of histamine to its receptors is a highly specific interaction that triggers receptor activation. The affinity of histamine for its different receptor subtypes varies, with the potency order generally being H3R = H4R > H2R > H1R. creative-biolabs.com The molecular basis for this selectivity lies in the specific amino acid residues that constitute the orthosteric binding pocket of each receptor subtype. nih.gov

While all four receptors bind the same endogenous agonist, the precise orientation and interactions of histamine within the binding pocket differ. For instance, structural studies have revealed that histamine adopts different binding poses in H1R and H4R. nih.gov In H1R, the imidazole (B134444) ring of histamine interacts with N198(5.46) and T112(3.37), whereas in H4R, it orients towards F344(7.39). nih.gov A conserved aspartate residue in transmembrane domain 3 (D3.32) is a crucial anchor point for the amine group of histamine across all aminergic GPCRs, including the histamine receptors. nih.gov

The selectivity of synthetic ligands for specific receptor subtypes is determined by their ability to exploit the subtle differences in the architecture and chemical environment of the binding pockets. For example, the H4R possesses a unique "aromatic slot" formed by specific amino acid residues, which is not present in H1R, providing a basis for subtype-selective drug design. nih.govresearchgate.net

Histamine H1 Receptor (H1R)

The histamine H1 receptor is a key mediator of type I hypersensitivity reactions and is the primary target for antihistamine drugs used to treat allergies. nih.gov Its activation leads to various physiological responses, including smooth muscle contraction, increased vascular permeability, and stimulation of sensory nerves. wikipedia.org

The determination of the crystal structure of the human H1R in complex with the inverse agonist doxepin provided significant insights into its architecture and ligand binding. nih.govnih.gov The structure revealed that the ligand-binding pocket is located deep within the transmembrane helical bundle. nih.govresearchgate.net This pocket is predominantly hydrophobic in nature, which contributes to the relatively low selectivity of first-generation antihistamines that interact primarily with this conserved region. nih.govresearchgate.net

The H1R structure also identified a distinct anion-binding region near the extracellular side of the receptor. nih.govresearchgate.net This site, which is not conserved in other aminergic receptors, is thought to be a key interaction point for the carboxyl groups present in many second-generation antihistamines, thereby conferring higher selectivity for H1R. nih.govnih.gov

| Binding Pocket/Region | Key Characteristics | Interacting Ligand Class (Example) |

|---|---|---|

| Orthosteric Pocket | Deeply buried, largely hydrophobic, conserved among aminergic GPCRs | First-generation antihistamines (e.g., doxepin) |

| Anion-Binding Region | Located near the extracellular surface, not conserved in other aminergic receptors | Second-generation antihistamines with carboxyl groups |

Site-directed mutagenesis and structural biology studies have identified several key amino acid residues within the H1R binding pocket that are critical for ligand interaction and receptor activation.

Asp107(3.32): Located in transmembrane helix 3 (TM3), this aspartate residue is a hallmark of aminergic GPCRs. It forms a crucial salt bridge with the protonated amine group of histamine and other H1R ligands, anchoring them in the binding pocket. nih.govacs.org

Trp428(6.48): This residue in TM6 is highly conserved and plays a direct role in interacting with ligands like doxepin. It is considered a key residue in the activation mechanism of GPCRs. nih.govresearchgate.net

Tyr431(6.51): Situated in TM6, this tyrosine residue is part of the amine-binding region and contributes to the hydrophobic interactions within the pocket. acs.org

Lys191(5.39) and Lys179(ECL2): These lysine residues are part of the anion-binding region at the extracellular entrance to the binding pocket. They are thought to form salt bridges with the carboxyl groups of second-generation antihistamines, enhancing their affinity and selectivity. nih.gov

Other important residues that form the aromatic and hydrophobic pockets accommodating different parts of the ligands include Tyr108(3.33), Phe432(6.52), and Phe435(6.55). acs.orgresearchgate.net The specific interactions between a ligand and this constellation of residues determine its binding affinity, efficacy, and selectivity for the H1 receptor.

G Protein Coupling and Associated Signal Transduction Pathways (e.g., Gq/11)

Upon binding of histamine, the H1 receptor undergoes a conformational change that allows it to couple with and activate heterotrimeric G proteins of the Gq/11 family. wikipedia.orgmdpi.com This activation is a critical first step in the intracellular signaling cascade. The process begins when the activated receptor facilitates the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the alpha subunit (Gαq) of the G protein. wikipedia.org This exchange triggers the dissociation of the G protein into two active components: the GTP-bound Gαq subunit and a Gβγ dimer. researchgate.net Both of these components are then free to interact with and modulate the activity of downstream effector proteins, initiating a complex network of cellular responses. researchgate.netwikipedia.org

Table 1: Key Components of the H1R-Gq/11 Signaling Initiation

| Component | Role |

|---|---|

| Histamine (Ligand) | Binds to and activates the H1 Receptor. |

| H1 Receptor (H1R) | A G protein-coupled receptor that acts as a guanine nucleotide exchange factor (GEF) upon activation. wikipedia.org |

| Gq/11 Protein | A heterotrimeric G protein (composed of α, β, and γ subunits) that transduces the signal from the receptor to downstream effectors. wikipedia.org |

| Gαq subunit | The alpha subunit which, when bound to GTP, becomes active and dissociates from the Gβγ dimer. |

| Gβγ dimer | The beta-gamma complex that also participates in signal transduction after dissociation. researchgate.net |

The primary effector enzyme for the activated Gαq subunit is Phospholipase C-beta (PLCβ). wikipedia.orgbio-rad.commdpi.com The GTP-bound Gαq subunit directly binds to and activates PLCβ. bio-rad.com This enzyme plays a crucial role in the signal transduction pathway by catalyzing the hydrolysis of a specific membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2). wikipedia.org The cleavage of PIP2 by PLCβ generates two important second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.orgmdpi.com This step represents a key amplification point in the signaling cascade, as one activated PLCβ enzyme can generate numerous molecules of IP3 and DAG.

Following its production at the plasma membrane, the water-soluble inositol 1,4,5-trisphosphate (IP3) molecule diffuses through the cytoplasm. wikipedia.org Its primary target is the IP3 receptor, a ligand-gated Ca2+ channel located on the membrane of the endoplasmic reticulum (ER), which serves as a major intracellular calcium store. wikipedia.orgnih.gov The binding of IP3 to its receptor opens the channel, allowing for the rapid efflux of stored calcium ions (Ca2+) from the ER into the cytoplasm. wikipedia.orgnih.gov This leads to a sharp and transient increase in the intracellular free Ca2+ concentration. nih.govnih.gov This calcium signal is a versatile intracellular messenger that regulates a multitude of cellular processes. The initial Ca2+ release is independent of extracellular calcium, but a second, more sustained phase of the response often requires the influx of calcium from the extracellular environment. nih.gov

The other second messenger produced from PIP2 hydrolysis, diacylglycerol (DAG), remains embedded in the plasma membrane. wikipedia.org DAG, in concert with the elevated intracellular Ca2+ concentrations resulting from IP3-mediated release, functions to recruit and activate members of the Protein Kinase C (PKC) family, particularly conventional PKC isoforms like PKCα. mdpi.commdpi.com Once activated, PKC phosphorylates a wide array of substrate proteins on serine and threonine residues, thereby altering their activity and propagating the signal downstream. nih.gov This activation of PKC is a critical step that links H1R stimulation to various cellular outcomes, including the regulation of gene expression and inflammatory responses. nih.gov For instance, PKC activation is involved in the signaling pathways that lead to the activation of the transcription factor NF-κB. researchgate.net

Beyond the canonical PLC/IP3/DAG pathway, H1R activation can engage other signaling mechanisms.

Arachidonic Acid Release: Histamine stimulation of H1 receptors can lead to the release of arachidonic acid. nih.gov This process is thought to be mediated by the activation of phospholipase A2, an enzyme that cleaves arachidonic acid from membrane phospholipids. nih.govnih.gov The release of arachidonic acid is dependent on an influx of extracellular calcium. nih.gov The liberated arachidonic acid can then be metabolized into various bioactive eicosanoids, such as prostaglandins, which are potent inflammatory mediators. nih.gov

cGMP Synthesis: In some nerve cells, H1R stimulation has been linked to the synthesis of cyclic guanosine monophosphate (cGMP). nih.gov Research suggests this pathway does not involve a direct increase in cytosolic free calcium but is instead dependent on the release of arachidonic acid. nih.gov An oxidative metabolite of arachidonic acid, produced via the lipoxygenase pathway, is hypothesized to then stimulate soluble guanylate cyclase, the enzyme responsible for cGMP synthesis. nih.gov In other systems, such as during sea urchin fertilization, the H1R activates a nitric oxide pathway which can lead to cGMP production. kisti.re.kr

Mechanisms of Receptor Desensitization and Internalization

Prolonged or repeated exposure to histamine leads to a dampening of the H1R response, a process known as desensitization. nih.govnih.gov This is a crucial negative feedback mechanism that prevents overstimulation of the cell. The process is initiated by G protein-coupled receptor kinases (GRKs), such as GRK2, which phosphorylate serine and threonine residues on the intracellular domains of the activated H1R. aspetjournals.orgnih.govacs.org

This phosphorylation event increases the receptor's affinity for proteins called β-arrestins. researchgate.netbiorxiv.org The binding of β-arrestin to the phosphorylated H1R sterically hinders the receptor's ability to couple with Gq/11, effectively uncoupling it from the downstream signaling cascade. acs.orgresearchgate.net

Furthermore, β-arrestin acts as an adaptor protein, linking the receptor to components of the endocytic machinery, such as clathrin. researchgate.netbiorxiv.org This facilitates the internalization of the receptor from the cell surface into intracellular vesicles called endosomes. biorxiv.orgnih.gov This process removes the receptors from the plasma membrane, further contributing to the desensitization of the cellular response. acs.org H1R is classified as a class A receptor, meaning it interacts transiently with β-arrestin and is typically recycled back to the plasma membrane following internalization, allowing for the potential resensitization of the cell's response. biorxiv.org

Table 2: Key Players in H1R Desensitization and Internalization

| Molecule | Function |

|---|---|

| G protein-coupled receptor kinases (GRKs) | Phosphorylate the activated H1R, marking it for desensitization. nih.govacs.org |

| β-Arrestins | Bind to the phosphorylated H1R, uncoupling it from the G protein and mediating its internalization. researchgate.netbiorxiv.org |

| Clathrin | A protein that plays a major role in forming coated vesicles for endocytosis. researchgate.net |

Histamine-Induced H1R Gene Upregulation and Underlying Molecular Signaling

In addition to short-term signaling, sustained stimulation of the H1R with histamine can lead to a long-term regulatory effect: the upregulation of the H1R gene itself. nih.govsemanticscholar.orgnih.gov This phenomenon, where an agonist increases the expression of its own receptor, can potentiate cellular sensitivity to histamine.

This upregulation is mediated through the activation of intracellular signaling cascades that culminate in increased gene transcription. nih.gov The specific pathways can be cell-type dependent. nih.govnih.gov For example, in HeLa cells, the upregulation involves the PKCδ/ERK/poly(ADP)ribosyl transferase-1 (PARP-1) signaling pathway. nih.gov In U-373 MG astroglioma cells, the pathway appears to involve PKCα rather than PKCδ. mdpi.comnih.govnih.gov These pathways ultimately lead to the activation of transcription factors, such as NF-κB, which then bind to promoter regions of the H1R gene to enhance its transcription into mRNA. researchgate.netnih.gov This increase in H1R mRNA levels can lead to a greater synthesis of H1R protein, thereby increasing the density of receptors on the cell surface and amplifying the cellular response to subsequent histamine exposure. mdpi.com

Histamine H2 Receptor (H2R)

The histamine H2 receptor (H2R) is a key member of the G protein-coupled receptor (GPCR) superfamily, playing a crucial role in various physiological processes, most notably the stimulation of gastric acid secretion. physiology.orgnih.govwikipedia.org It is also involved in regulating gastrointestinal motility, intestinal secretion, and potentially cell growth and differentiation. physiology.orgnih.govwikipedia.org

Structural Information and Homology Modeling Approaches

As with many GPCRs, obtaining a high-resolution crystal structure of the H2R has been challenging. Consequently, homology modeling has been a vital tool for elucidating its three-dimensional structure. nih.govscialert.net These models have been constructed based on the crystal structures of other GPCRs, such as bovine rhodopsin, the human beta-2 adrenergic receptor, and the human A2a adenosine receptor. nih.gov These studies have provided valuable insights into the receptor's architecture, which is characterized by seven transmembrane helices connected by intracellular and extracellular loops. physiology.orgnih.gov

More recently, cryo-electron microscopy (cryo-EM) has provided experimental structural data. In 2024, cryo-EM structures of all four histamine receptors, including H2R in complex with histamine and a mini-Gs protein, were determined. rcsb.org These structures offer a more precise framework for understanding ligand recognition and G protein coupling. rcsb.org

| Method | Key Findings | References |

| Homology Modeling | Provided the initial 3D models of H2R, identifying key transmembrane domains and potential ligand binding pockets. Based on templates like bovine rhodopsin and β2-adrenergic receptor. | nih.govscialert.net |

| Cryo-Electron Microscopy (Cryo-EM) | Determined the high-resolution structure of H2R in complex with histamine and mini-Gs protein, offering detailed insights into ligand binding and G protein interaction. | rcsb.org |

Ligand Binding Sites and Specific Interactions (e.g., Asp3.32, Tyr6.51, Asp5.42)

The binding of histamine, the endogenous ligand for H2R, occurs within a pocket formed by the transmembrane helices. physiology.org Site-directed mutagenesis studies and computational modeling have identified several key amino acid residues crucial for ligand recognition and binding. physiology.orgnih.gov

A highly conserved motif, D3.32-Y/V3.33-Y6.51, has been identified as critical for histamine recognition across the histamine receptor family. nih.gov For the H2R, Aspartate at position 3.32 (Asp3.32) and Tyrosine at position 6.51 (Tyr6.51) are particularly important for forming hydrogen bond contacts with histamine. nih.gov Another key residue, Aspartate at position 5.42 (Asp5.42, also referred to as Asp186 in some studies), located in the fifth transmembrane domain, is also of great importance in stabilizing the receptor-ligand complex. nih.gov

| Residue | Location (Transmembrane Domain) | Role in Ligand Binding | References |

| Asp3.32 (Asp98) | TM3 | Forms hydrogen bonds with histamine, critical for ligand recognition. | nih.govnih.gov |

| Tyr6.51 | TM6 | Forms hydrogen bonds with histamine, critical for ligand recognition. | nih.gov |

| Asp5.42 (Asp186) | TM5 | Important for stabilizing the H2R-ligand complex. | nih.gov |

G Protein Coupling (Gs, Gq) and Downstream Signaling Pathways

The H2R is known to couple to multiple G proteins, leading to the activation of distinct downstream signaling pathways. This dual signaling capacity allows for a diverse range of cellular responses following receptor activation. physiology.orgnih.gov The primary coupling partner for H2R is the stimulatory G protein, Gs. wikipedia.orgku.edu However, evidence also demonstrates coupling to G proteins of the Gq family. nih.govnih.gov

The third intracellular loop of the H2R has been identified as playing an essential role in activating these pathways, with the second intracellular loop also contributing to maximal efficiency. nih.gov

The classical and most well-established signaling pathway for the H2R involves its coupling to Gs. wikipedia.org Activation of the H2R leads to the stimulation of adenylyl cyclase, the enzyme responsible for converting ATP into cyclic AMP (cAMP). wikipedia.orgnih.govnih.gov This increase in intracellular cAMP levels subsequently activates Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, mediating many of the physiological effects of H2R activation, such as the stimulation of gastric acid secretion. wikipedia.org

In addition to the Gs-cAMP pathway, the H2R can also activate the phosphoinositide signaling cascade through its coupling to Gq proteins. physiology.orgnih.govnih.gov This activation of Gq leads to the stimulation of phospholipase C (PLC). physiology.orgnih.gov PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). Studies have shown that a single H2 receptor can be linked to both the adenylyl cyclase and phosphoinositide signaling pathways, and these activations occur via separate GTP-dependent mechanisms. physiology.orgnih.gov

Recent research has revealed that H2R signaling is more complex than previously understood, with evidence of biased agonism. nih.govportlandpress.com Biased agonism refers to the ability of different ligands to stabilize distinct receptor conformations, leading to the preferential activation of a subset of downstream signaling pathways. portlandpress.com

Activation of the H2R can lead to the phosphorylation and activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are involved in processes like cell proliferation and migration. Interestingly, this ERK1/2 activation can be triggered not only by agonists like histamine but also by ligands traditionally classified as inverse agonists, such as famotidine and cimetidine. nih.govportlandpress.comnih.gov This suggests that these inverse agonists, while blocking the Gs-cAMP pathway, can act as agonists for the ERK1/2 pathway. nih.govportlandpress.com The mechanism for this ERK1/2 activation appears to be independent of adenylyl cyclase and may involve Gβγ subunits and the phosphoinositide 3-kinase (PI3K) pathway. portlandpress.com

Histamine H3 Receptor (H3R)

The histamine H3 receptor (H3R) is predominantly expressed in the central nervous system and acts as a presynaptic autoreceptor and heteroreceptor, modulating the release of histamine and other neurotransmitters.

Homology Modeling and Computational Studies for Structural Elucidation

As the crystal structure of the H3R remains unresolved, researchers have relied on homology modeling and computational studies to elucidate its three-dimensional structure figshare.com. These models are typically built using the crystal structures of other related G protein-coupled receptors (GPCRs) as templates, such as the histamine H1 receptor (H1R), bovine rhodopsin, and muscarinic receptors nih.govresearchgate.netresearchgate.net. Multiple-template approaches are often employed to generate a variety of models, which are then refined and validated nih.govresearchgate.net. These computational models have been instrumental in understanding the architecture of the ligand-binding pocket and guiding the design of novel H3R ligands nih.govresearchgate.net.

Ligand Binding Modes and Interaction Profiles

Molecular docking studies using these homology models have provided significant insights into how 2-(1H-Imidazol-4-yl)ethanamine and other ligands interact with the H3R. A crucial interaction for aminergic GPCRs, including the H3R, is the salt bridge formed between the protonated amine of the ligand and a highly conserved aspartic acid residue, Asp114 (D3.32), in the third transmembrane helix (TM3) researchgate.netnih.gov. Another key acidic residue, Glutamic acid 206 (E5.46) in TM5, has also been identified as pivotal for agonist binding researchgate.netnih.gov. The imidazole ring of 2-(1H-Imidazol-4-yl)ethanamine engages in polar interactions, hydrogen bonds, and potential π-stacking with surrounding amino acid residues and water molecules within the binding pocket researchgate.net. The specific conformation and interactions of the ligand within this pocket determine its functional activity as an agonist, antagonist, or inverse agonist.

| Amino Acid Residue | Location | Type of Interaction | Ligand Moiety Involved |

|---|---|---|---|

| Aspartic Acid 114 (D3.32) | TM3 | Ionic Bond (Salt Bridge) | Protonated Ethylamine (B1201723) Group |

| Glutamic Acid 206 (E5.46) | TM5 | Ionic/Hydrogen Bond | Imidazole Ring/Ethylamine Group |

G Protein Coupling and Signal Transduction Characterization (e.g., Gi-like orientation)

The H3R primarily couples to inhibitory G proteins of the Gi/o family nih.gov. Upon activation by an agonist such as 2-(1H-Imidazol-4-yl)ethanamine, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the G protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular levels of cyclic AMP (cAMP) nih.gov. This inhibition of cAMP production is a hallmark of H3R activation and serves as a primary mechanism for its modulatory effects on neurotransmitter release nih.gov.

Complexity of H3R-Mediated Signal Transduction

The signal transduction mediated by the H3R is notably complex, arising from several factors. One of the most significant is the receptor's high level of constitutive activity nih.govnih.gov. This means the receptor can signal in the absence of an agonist, maintaining a basal level of inhibition on neurotransmitter release nih.govwikipedia.org. This property has led to the development of H3R inverse agonists, which bind to the receptor and reduce its basal activity, thereby increasing neurotransmitter release nih.gov.

Further complexity is introduced by the existence of multiple H3R isoforms generated through alternative splicing of the H3R gene nih.gov. These isoforms can have different lengths, particularly in the third intracellular loop, which may influence their pharmacological properties and signaling capabilities. The pharmacology of H3R ligands can also be dependent on the specific G protein subtype with which the receptor is interacting, providing evidence for differential ligand-bound active states nih.gov. This phenomenon, known as biased agonism or functional selectivity, suggests that different ligands can stabilize distinct receptor conformations, leading to the preferential activation of certain downstream signaling pathways over others.

Histamine H4 Receptor (H4R)

The histamine H4 receptor (H4R) is the most recently identified histamine receptor and is primarily expressed on cells of hematopoietic origin, such as mast cells, eosinophils, basophils, and T cells wikipedia.orgebi.ac.uknih.gov. Structurally, it is a G protein-coupled receptor that, like the H3R, couples to Gi/o proteins to inhibit adenylyl cyclase ebi.ac.uk.

Activation of the H4R by 2-(1H-Imidazol-4-yl)ethanamine is involved in a variety of immune and inflammatory responses. It has been shown to mediate the chemotaxis of mast cells and eosinophils, drawing these immune cells to sites of inflammation wikipedia.orgnih.gov. H4R stimulation can also lead to an increase in intracellular calcium levels, induce the degranulation of mast cells, and modulate the production of cytokines, thereby playing a significant role in the pathophysiology of allergic and inflammatory conditions like asthma and atopic dermatitis nih.govguidetopharmacology.org.

Cryo-Electron Microscopy (Cryo-EM) Structural Insights

Cryo-electron microscopy (Cryo-EM) has revolutionized the study of histamine receptors, providing high-resolution structures of these molecules in various functional states. Researchers have successfully determined the cryo-EM structures of multiple histamine receptors, often in complex with their endogenous agonist, histamine, and coupled to different G protein subtypes. nih.govrcsb.org For instance, the structure of the human H1 receptor (H1R) has been resolved in complex with a Gq protein, revealing the active conformation of the receptor. nih.gov Similarly, the structure of the H4 receptor (H4R) bound to histamine and a Gi protein was determined at a resolution of 2.9 Å, allowing for unambiguous modeling of the receptor, ligand, and G protein components. mdpi.comresearchgate.net

These structural studies reveal the intricate details of how histamine binding induces conformational changes in the receptor. This process involves the interaction of histamine with key residues in the transmembrane domains, which in turn leads to a "squashing" of the binding pocket on the extracellular side and the opening of a cavity on the intracellular side. nih.govresearchgate.net This intracellular opening is essential for the engagement of G proteins, thereby initiating downstream signaling pathways. nih.gov Cryo-EM analyses have captured the structures of H1R, H2R, H3R, and H4R in complex with Gq, Gs, Gi, and Go proteins, providing a comprehensive framework for understanding ligand recognition and G protein coupling across the entire histamine receptor family. nih.govrcsb.orgresearchgate.netpdbj.org

| Receptor Complex | Resolution (Å) | Method | Key Findings |

| H1R-Gq | Not specified | Cryo-EM | Reveals a "squash to activate" mechanism for receptor activation and key features for Gq coupling. nih.gov |

| H2R-miniGs | 2.56 | Cryo-EM | Provides structural framework for ligand recognition and G protein coupling. rcsb.org |

| H4R-Gi | 2.9 | Cryo-EM | Shows diverse histamine binding modes and interactions at the G protein binding surface. mdpi.comresearchgate.net |

Ligand Binding Pockets and Key Interactions (e.g., Asp3.32, Tyr6.51, Phe7.39)

The ligand binding pocket of histamine receptors is located within the transmembrane (TM) domain. Histamine, with its characteristic imidazole ring and ethylamine side chain, forms specific interactions with key amino acid residues within this pocket. The orientation of histamine can differ between receptor subtypes; for example, its orientation in H3R and H4R is opposite to that in H1R and H2R, resulting from a rotation of the imidazole ring. nih.gov

Several key residues are critical for histamine binding and receptor activation. A highly conserved aspartate residue in TM3, Asp3.32 (e.g., D94 in H4R), often forms a crucial salt bridge with the primary amine group of histamine. mdpi.com However, cryo-EM structures have revealed that in the H4R-Gi complex, the imidazole group of histamine forms hydrogen bonds with D943.32, while in the H4R-Gq structure, the primary amine forms the salt bridge, indicating diverse binding modes even within the same receptor. mdpi.com

Other important interactions include those with aromatic residues. In the H1R, residues such as Tyr6.51 (Y431) and Phe7.39 (H450, a histidine in H1R) move closer to the ligand upon binding, helping to constrict the pocket and stabilize the active state. nih.gov The ethylamine moiety of histamine also establishes extensive hydrogen bonds and polar interactions with surrounding residues, further anchoring the ligand and facilitating receptor activation. mdpi.com

| Key Residue | Location | Receptor Subtype(s) | Role in Interaction |

| Asp (D) 3.32 | TM3 | H1R, H4R | Forms a salt bridge or hydrogen bonds with the amine or imidazole group of histamine. mdpi.comresearchgate.net |

| Tyr (Y) 6.51 | TM6 | H1R | Moves toward the receptor core upon agonist binding to constrict the active pocket. nih.gov |

| Phe (F) 7.39 | TM7 | H3R, H4R | Part of a key motif (F7.39X3W7.43) that determines histamine's binding orientation. nih.gov |

G Protein Coupling (Gq, Gi) and Unique Activation Mechanisms

Histamine receptors transduce signals by coupling to heterotrimeric G proteins. The specific G protein subtype engaged determines the subsequent intracellular signaling cascade. Histamine receptors exhibit distinct preferences for G protein families. researchgate.net

H1R primarily couples to Gq/11 proteins. researchgate.netfrontiersin.org Activation of the Gq/11 pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). mdpi.com This cascade results in an increase in intracellular calcium levels and activation of protein kinase C (PKC). frontiersin.orgmdpi.com

H2R is classically known to couple to Gs proteins, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP). nih.gov

H3R and H4R predominantly couple to Gi/o proteins. researchgate.netnih.gov This interaction inhibits adenylyl cyclase, leading to a decrease in cellular cAMP levels. researchgate.net

While these are the primary coupling profiles, some receptors can exhibit promiscuous coupling. For instance, H2R has been reported to also interact with Gq, and H4R can signal through Gq, although with a slightly lower efficacy than through Gi. mdpi.comnih.gov

The activation mechanism involves the agonist-induced conformational change in the receptor, which creates a binding site for the G protein on the intracellular face of the receptor. nih.gov Cryo-EM structures have detailed the specific interfaces between the receptor and the G protein. For example, in the H1R-Gq complex, interactions between the intracellular loop 2 (ICL2) of the receptor and the αN-β junction of the Gq protein are crucial for coupling. nih.gov The specific orientation of the G protein's α5 helix within the receptor's binding cavity appears to be a key determinant of coupling selectivity, with different orientations observed for Gs- versus Gi-coupled receptors. nih.gov

Role in Modulating Immune Response and Inflammatory Processes

Histamine is a pivotal mediator in both acute and chronic inflammation and plays a significant role in modulating the immune response. researchgate.netnih.gov These effects are largely mediated through H1 and H4 receptors expressed on various immune cells. frontiersin.org

The H1 receptor is widely expressed on cells including lymphocytes, dendritic cells, and endothelial cells, and is centrally involved in Type 1 hypersensitivity reactions. frontiersin.org Its activation drives processes such as vasodilation, increased vascular permeability, and cellular migration, which contribute to the classic symptoms of allergic inflammation. frontiersin.org

The H4 receptor is highly expressed on hematopoietic cells, including mast cells, eosinophils, dendritic cells, and T cells, solidifying its characterization as the "immune system" histamine receptor. nih.gov Activation of H4R has profound effects on inflammatory processes:

Chemotaxis: H4R activation induces the migration of mast cells and eosinophils to sites of inflammation, amplifying the immune response. frontiersin.orgnih.govnih.gov

Cytokine Production: It can stimulate the synthesis of various cytokines. For example, H4R activation can induce the production of IL-4 and IL-5 in human mast cells and TNF-α in murine mast cells, all of which are involved in allergic inflammation. frontiersin.org

T-Cell Differentiation: The H4 receptor is involved in dendritic cell activation and the differentiation of T cells, highlighting its immunomodulatory functions. nih.gov

By recruiting and activating key effector cells of the immune system, the H4 receptor plays a crucial role in amplifying histamine-mediated immune responses, which can lead to the establishment of chronic inflammation in disorders like allergy, asthma, and chronic pruritus. frontiersin.orgnih.gov

Molecular and Cellular Mechanisms of 2 1h Imidazol 4 Yl Ethanamine Action

Intracellular Calcium Signal Transduction in Fibroblasts

2-(1H-Imidazol-4-yl)ethanamine, commonly known as histamine (B1213489), plays a significant role in modulating intracellular calcium ([Ca²⁺]i) levels in fibroblasts, a key process in cellular functions like proliferation, migration, and contraction. nih.gov The interaction of histamine with specific receptors on the fibroblast cell surface initiates a cascade of events leading to a rapid and often complex increase in cytosolic calcium concentration.

Studies on human lung fibroblasts (WI-38 cell line) have shown that histamine induces multifaceted [Ca²⁺]i signals in a concentration-dependent manner. nih.gov The response is typically initiated by the binding of histamine to H1 histamine receptors (H1R), which are Gq-protein-coupled receptors. nih.govnih.gov This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). nih.gov IP₃ then binds to its receptors (InsP₃R) on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytosol and causing an initial sharp peak in [Ca²⁺]i. nih.gov

This initial release of calcium from intracellular stores is often followed by a sustained phase of elevated [Ca²⁺]i, which is maintained by the influx of extracellular calcium through store-operated calcium channels (SOCs) in the plasma membrane. nih.gov The depletion of ER calcium stores is sensed by stromal interaction molecule (STIM) proteins, which then activate Orai calcium channels, the molecular components of SOCs, to allow calcium entry from the extracellular space. nih.gov

Concentration-Dependent Effects and Signal Patterns

The characteristics of the histamine-induced calcium signal in fibroblasts are highly dependent on the concentration of 2-(1H-Imidazol-4-yl)ethanamine. At lower concentrations (e.g., 1-3 µM), the response in WI-38 fibroblasts often manifests as a single, transient peak in [Ca²⁺]i. nih.gov As the histamine concentration increases, the signaling pattern becomes more complex, frequently evolving into sustained oscillations or a peak-plateau response. nih.govresearchgate.net

The application of 300 μM of histamine to WI-38 human lung fibroblasts elicited various patterns of Ca²⁺ signals, with the majority of cells exhibiting oscillations. researchgate.net The different observed patterns are detailed in the table below:

| Ca²⁺ Signal Pattern | Percentage of Cells Analyzed |

| Peak-Oscillations | 64.70% |

| Spike | 19.28% |

| Peak-Plateau-Oscillations | 13.39% |

| Peak-Plateau | 0.65% |

The frequency and amplitude of these calcium oscillations are also modulated by the histamine concentration, with a higher concentration generally leading to more frequent oscillations. nih.gov

Role of Histamine Receptors

Pharmacological studies have confirmed the primary role of the H1 receptor in mediating histamine-induced calcium signaling in fibroblasts. The response can be completely abolished by the application of H1 receptor antagonists. nih.govnih.gov While the H2 receptor has also been implicated, its role appears to be modulatory, with H2 receptor antagonists causing a significant reduction but not a complete blockage of the calcium signal. nih.govnih.gov The involvement of H3 and H4 receptors in this specific signaling pathway in fibroblasts has been shown to be insignificant. nih.govnih.gov

The following table summarizes the effects of various histamine receptor antagonists on the peak amplitude of Ca²⁺ signals evoked by 300 μM of histamine in WI-38 fibroblasts:

| Antagonist | Receptor Blocked | Effect on Histamine-Evoked Ca²⁺ Signal |

| Pyrilamine | H1R | Abolished |

| Ranitidine | H2R | Significantly Reduced |

| Ciproxifan | H3R | No Significant Effect |

| JNJ7777120 | H4R | No Significant Effect |

Computational and Structural Biology Studies of 2 1h Imidazol 4 Yl Ethanamine and Its Receptors

Homology Modeling of Histamine (B1213489) Receptors

G protein-coupled receptors (GPCRs), the superfamily to which all four histamine receptor subtypes (H1R, H2R, H3R, H4R) belong, are notoriously difficult to crystallize due to their conformational flexibility. nih.govmdpi.com While the crystal structure of the histamine H1 receptor was successfully determined in 2011, providing a crucial template, experimental structures for H2R, H3R, and H4R remain unavailable. nih.govscialert.net This structural data gap necessitates the use of homology modeling to generate three-dimensional (3D) models of these receptors. scialert.netnih.gov

Homology modeling constructs a 3D model of a target protein based on its amino acid sequence and an experimentally determined structure of a homologous protein—the "template". scialert.netasianindexing.com For the H2R, H3R, and H4R, the H1R crystal structure, along with other related aminergic GPCRs like the β2-adrenergic receptor, have served as primary templates. nih.govmdpi.comresearchgate.net The process involves:

Template selection and sequence alignment.

Model building and refinement.

Model validation using computational tools like PROCHECK and RAMPAGE, which assess the stereochemical quality of the model, and ERRAT, which evaluates non-bonded atomic interactions. scialert.netasianindexing.comacademicjournals.org

These generated models are crucial for subsequent structure-based drug design studies, allowing researchers to investigate ligand-receptor interactions in the absence of an experimental structure. mdpi.comscialert.net For instance, homology models of H2R have been developed and refined to provide a valuable tool for further structure-based drug design projects. scialert.net

Homology Modeling of Histamine Receptors| Receptor Target | Primary Template(s) | Key Validation Methods | Significance |

|---|---|---|---|

| H1R | Bovine Rhodopsin, β2-Adrenergic Receptor | Cross-checked with its own crystal structure (3RZE) to validate the modeling approach. scialert.net | Serves as the primary template and validation standard for other histamine receptor models. |

| H2R | H1R Crystal Structure | RAMPAGE, ERRAT, PROCHECK; Refinement with Molecular Dynamics simulations. scialert.netscialert.net | Provides a 3D structure for structure-based drug design (SBDD) studies targeting gastric acid secretion. scialert.net |

| H3R | H1R Crystal Structure, β2-Adrenergic Receptor | Stereochemical quality checks, energy minimization. mdpi.com | Enables investigation of ligand binding for neurological and cognitive disorders. |

| H4R | H1R Crystal Structure | RAMPAGE, ERRAT, PROCHECK. scialert.net | Facilitates the design of novel anti-inflammatory and immunomodulatory agents. |

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor) to form a stable complex. nih.govacademicjournals.org For 2-(1H-imidazol-4-yl)ethanamine, docking simulations into homology models or the H1R crystal structure have been pivotal in identifying key amino acid residues that stabilize its binding. nih.govresearchgate.net

A crucial interaction across all histamine receptor subtypes is the salt bridge formed between the protonated ethylamine (B1201723) side chain of histamine and a conserved aspartic acid residue (Asp) in the third transmembrane helix (TM3). nih.govresearchgate.net The imidazole (B134444) ring of histamine also forms critical interactions, including hydrogen bonds and π-π stacking, with residues in other transmembrane helices, which helps determine subtype selectivity. mdpi.comresearchgate.net

For example, in the H1 receptor, the final binding pose of histamine is characterized by interactions with residues such as Asp1073.32, Tyr1083.33, Trp4286.48, and Tyr4316.51. nih.gov In H3R models, the imidazole ring is shown to interact with an glutamic acid (Glu) residue in TM5, in addition to the conserved Asp in TM3. mdpi.comresearchgate.net These detailed interaction maps are invaluable for rationalizing the binding affinities of known ligands and for the virtual screening of new chemical entities. nih.gov

Key Interacting Residues for Histamine Binding Predicted by Docking| Receptor | Amine Binding Region | Imidazole Ring & Other Interactions |

|---|---|---|

| H1R | Asp1073.32 (forms a crucial salt bridge) nih.govacs.org | Tyr1083.33, Asn1985.46, Trp4286.48, Tyr4316.51, Phe4326.52nih.gov |

| H2R | Asp983.32 (identified as a main contributor to ligand binding) scialert.net | Interactions with residues in TM5 and TM6 are also considered important for agonist binding. |

| H3R | Asp3.32 (interacts with both charged moieties of dicationic histamine) mdpi.comresearchgate.net | Glu5.46 (binds the imidazole ring), Tyr6.51mdpi.comresearchgate.net |

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of ligand binding, molecular dynamics (MD) simulations introduce temperature and time, allowing researchers to observe the dynamic behavior of the ligand-receptor complex. nih.gov MD simulations are crucial for refining docked poses, validating homology models, and understanding the complex conformational changes that lead to receptor activation or inactivation. scialert.netnih.govbiorxiv.org

MD simulations of histamine receptors, often embedded in a lipid bilayer to mimic the cell membrane, provide insights into their structural stability and flexibility. scialert.net By running simulations for nanoseconds to microseconds, researchers can monitor metrics like the root-mean-square deviation (RMSD) to assess the stability of the protein's backbone and the root-mean-square fluctuation (RMSF) to identify the most flexible regions, such as extracellular and intracellular loops. scialert.netbiorxiv.org These simulations have been used to study the active state of the H3R when bound to histamine and the inactive state when bound to an inverse agonist, revealing dynamic changes in key structural motifs like the "ionic lock" that governs GPCR activation. biorxiv.org

Histamine can exist in different protonation and tautomeric states at physiological pH, primarily as a monocation or a dication. nih.govnih.gov The specific charge state of histamine that binds to and activates the receptor has been a subject of investigation. MD simulations have been instrumental in exploring this question. nih.gov Studies on the H1R suggest that the receptor's binding pocket can accommodate both the monocationic and dicationic forms of histamine. nih.govacs.org Atomistic MD simulations of the H1R complexed with different histamine forms have indicated that the monocationic τ-tautomer forms more stable interactions and is likely the preferred ligand for the active state of the receptor. nih.gov This suggests a potential "protonation switch" mechanism, where proton transfer between the ligand and receptor could play a role in shifting the equilibrium towards the active receptor state. nih.gov

Standard MD simulations are excellent for assessing the stability of a pre-docked complex, but they are often too short to capture the spontaneous binding of a ligand from the solvent to the receptor's binding pocket. nih.gov Advanced simulation techniques, such as metadynamics, can overcome this limitation by accelerating the exploration of the binding process. nih.govnih.gov Unbiased, microsecond-scale MD simulations have successfully captured the entire binding event of histamine to the H1R. nih.gov These simulations revealed that initial recognition involves residues in the extracellular loops, followed by the ligand's entry into the deeper orthosteric pocket to form its stable, final binding pose. nih.gov Such simulations provide a complete, dynamic picture of the binding event, which is not attainable through docking alone. nih.gov

Beyond receptors, computational methods are used to study the enzymes that metabolize histamine, such as Histamine N-methyltransferase (HNMT). nih.govnih.gov Inhibition of HNMT is a therapeutic strategy to increase histamine levels, particularly in the brain. nih.govresearchgate.net MD simulations are employed to assess the stability and binding mode of potential inhibitors within the HNMT active site. nih.gov By simulating the enzyme-inhibitor complex over time, researchers can confirm the stability of key interactions predicted by docking, evaluate the conformational stability of the complex through RMSD analysis, and calculate binding free energies to better predict inhibitor potency. nih.govnih.gov For example, MD simulations were used to study the stability of HNMT complexed with repurposed drugs like dihydroergotamine (B1670595) and vilazodone, corroborating their potential as HNMT inhibitors. nih.govnih.gov

Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Receptor Structures

Recent advancements in cryo-electron microscopy (cryo-EM) have revolutionized the field of structural biology, providing unprecedented insights into the architecture of histamine receptors in complex with their endogenous ligand, 2-(1H-imidazol-4-yl)ethanamine (histamine). These high-resolution structures are crucial for understanding the molecular mechanisms of receptor activation and for the rational design of novel therapeutics.

In 2021, the cryo-EM structure of the human histamine H1 receptor (H1R) in an active conformation, complexed with a Gq protein, was determined. nih.gov This structure revealed that histamine activates the receptor by interacting with key residues in both transmembrane domain 3 (TM3) and TM6. nih.gov This interaction causes a "squashing" of the binding pocket on the extracellular side, which in turn opens an intracellular cavity for Gq protein engagement. nih.gov The structure also highlighted the role of intracellular loop 2 (ICL2) in Gq coupling. nih.gov

More recently, a series of nine cryo-EM structures of all four histamine receptor subtypes (H1R, H2R, H3R, and H4R) were determined in complex with different G protein subtypes and various agonists, including histamine. rcsb.org These structures, with resolutions as high as 2.56 Å, have provided a comprehensive framework for understanding ligand recognition and G protein coupling across the entire histamine receptor family. rcsb.org For instance, the cryo-EM structure of the H2R in an active state with bound histamine and a Gs protein was resolved at 3.4 Å. nih.gov

Furthermore, the cryo-EM structure of the H4R-histamine-Gi complex was determined at a resolution of 2.9 Å. mdpi.com This study, along with computational models, elucidated distinct binding modes for histamine and identified key residues, such as Y6.51 and Q7.42, as essential for receptor activation. mdpi.com It also proposed that the intracellular loop 2 (ICL2) plays a critical role in determining G protein bias. mdpi.com These cryo-EM studies have revealed diverse binding modes for histamine within the different receptor subtypes, often influenced by specific residues within the ligand-binding pocket. mdpi.comresearchgate.net For example, in the H4R-Gq structure, the primary amine of histamine forms a salt bridge with D94^3.32, while in H4R-Gi structures, hydrogen bonds are observed between the imidazole group of histamine and the same residue. mdpi.com

Table 1: Cryo-EM Structures of Histamine Receptors with 2-(1H-Imidazol-4-yl)ethanamine

| Receptor | G Protein | Resolution (Å) | Key Findings |

|---|---|---|---|

| H1R | Gq | N/A | Histamine interacts with TM3 and TM6, causing a conformational change for Gq engagement. nih.gov |

| H2R | Gs | 3.4 | Revealed the active conformation of the H2R-histamine complex. nih.gov |

| H2R | miniGs | 2.56 | Provided high-resolution details of histamine recognition. rcsb.org |

| H4R | Gi | 2.9 | Elucidated distinct histamine binding modes and the role of ICL2 in G protein bias. mdpi.com |

| H4R | Gq | N/A | Showed a different histamine binding orientation compared to the Gi-coupled structure. mdpi.com |

These high-resolution structures obtained through cryo-EM are invaluable for understanding the nuanced interactions between 2-(1H-imidazol-4-yl)ethanamine and its receptors, paving the way for the development of more selective and effective drugs.

Site-Directed Mutagenesis Studies for Identifying Critical Interaction Points

Site-directed mutagenesis has been an indispensable tool for elucidating the specific amino acid residues that are critical for the binding of 2-(1H-imidazol-4-yl)ethanamine to its receptors and for subsequent receptor activation. By systematically replacing specific amino acids, researchers can assess the impact on ligand affinity and functional response.

For the histamine H1 receptor, early studies identified Asp107 in transmembrane domain (TM) 3 as essential for both agonist and antagonist binding. nih.gov This residue likely forms a crucial ionic interaction with the protonated amino group of histamine. nih.gov Further studies implicated Asn198 in TM5 as necessary for agonist binding but not for antagonist binding, suggesting it interacts with the imidazole ring of histamine. nih.gov Other aromatic residues, such as Trp167, Phe433, and Phe436, have been identified as probable interaction points for the aromatic rings of H1 antagonists. researchgate.net A highly conserved tryptophan residue at the bottom of the binding pocket is also a key feature. proteopedia.org

In the histamine H4 receptor, molecular modeling and site-directed mutagenesis have revealed that Asp94 (3.32) in TM3 and Glu182 (5.46) in TM5 are critically involved in histamine binding. nih.gov It is proposed that Asp94 serves as the counter-ion for the cationic amino group of histamine, while Glu182 interacts with the N(tau) nitrogen atom of histamine's imidazole ring. nih.gov These findings highlight both similarities and important differences in how histamine binds to its various receptor subtypes. nih.gov

Mutational analysis of histaprodifens, a class of H1-receptor agonists, further delineated the binding pocket by showing that these ligands interact with both agonist and antagonist binding sites. nih.gov This was determined by generating mutant H1 receptors where amino acids involved in binding either histamine or H1-receptor antagonists were replaced by alanine. nih.gov

Table 2: Key Residues in Histamine Receptors Identified by Site-Directed Mutagenesis

| Receptor | Residue | Location | Role in Histamine Interaction |

|---|---|---|---|

| H1R | Asp107 | TM3 | Essential for agonist and antagonist binding; interacts with the amino group. nih.gov |

| H1R | Asn198 | TM5 | Necessary for agonist binding; interacts with the imidazole ring. nih.gov |

| H1R | Thr194 | N/A | Not important for agonist or antagonist binding. nih.gov |

| H1R | Lys200 | TM5 | Interacts with zwitterionic H1 antagonists. researchgate.net |

| H4R | Asp94 (3.32) | TM3 | Critically involved in histamine binding; interacts with the cationic amino group. nih.gov |

| H4R | Glu182 (5.46) | TM5 | Critically involved in histamine binding; interacts with the N(tau) nitrogen of the imidazole ring. nih.gov |

These mutagenesis studies, often combined with computational modeling, provide a detailed map of the ligand-binding pockets of histamine receptors, guiding the development of new ligands with desired pharmacological profiles.

Quantitative Structure-Activity Relationship (QSAR) and Interaction Fingerprint Methods

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of compounds with their biological activity. nih.gov These models are valuable tools in drug discovery for predicting the activity of novel molecules and for understanding the key structural features required for potent receptor interaction. nih.govnih.gov